Balsalazide 3-Isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNQWLIZMZLIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242567-09-4 | |

| Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: In Vitro Biological Activity of Balsalazide 3-Isomer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Isomeric Characterization in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is rarely an entirely solitary molecular entity. Its synthesis and degradation can yield a constellation of related substances, including isomers, impurities, and metabolites. While often present in minute quantities, these compounds demand rigorous characterization, as they can possess unique biological activities that may impact the overall efficacy and safety profile of a drug product.

Balsalazide, a cornerstone pro-drug for the treatment of ulcerative colitis, is no exception. It is designed for targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] During its process development, a positional isomer, the "Balsalazide 3-Isomer," has been identified as a potential impurity.[3] The biological activity of this isomer is largely uncharacterized in public literature, presenting a critical knowledge gap for formulation scientists, toxicologists, and regulatory professionals.

This technical guide is structured not as a review of existing data, but as a proactive, field-proven framework for the comprehensive in vitro evaluation of the this compound. It provides the strategic rationale, mechanistic hypotheses, and detailed experimental protocols necessary to elucidate its biological signature. By following this guide, researchers can generate the robust data required to understand the isomer's potential contribution—be it therapeutic, inert, or antagonistic—to the clinical profile of Balsalazide.

Section 1: Molecular Context and Structural Relationships

To design a logical testing strategy, one must first appreciate the structural nuances between Balsalazide, its active metabolite 5-ASA, and the 3-Isomer. Balsalazide is an azo-prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4] This bond is specifically designed to be cleaved by azoreductase enzymes produced by the colonic microbiota.[4][5]

The designation "3-Isomer" logically refers to a positional isomer of the salicylic acid moiety. Whereas the parent molecule is 5-((E)-(4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid, the 3-Isomer would feature the azo linkage at the 3-position relative to the carboxylic acid group on the salicylic acid ring. This seemingly minor structural shift can have profound implications for enzymatic processing and receptor binding.

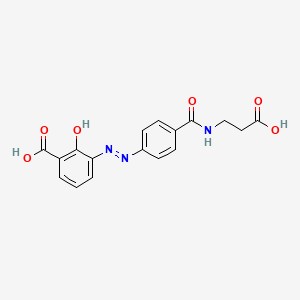

Caption: Relationship between Balsalazide, its 3-Isomer, and its active metabolite.

Section 2: Core Mechanistic Hypotheses for In Vitro Evaluation

The investigative strategy is rooted in the known pharmacology of Balsalazide's active metabolite, 5-ASA. The central question is whether the 3-Isomer (either intact or as a potential metabolite) mimics, antagonizes, or is inert relative to 5-ASA's anti-inflammatory mechanisms.

-

Hypothesis 1: Direct Anti-inflammatory Activity: The primary function of 5-ASA is to locally suppress inflammation in the colonic mucosa.[6][7] It is hypothesized that the 3-Isomer may possess intrinsic anti-inflammatory properties by inhibiting key inflammatory mediators. This will be tested by measuring its effect on nitric oxide and pro-inflammatory cytokine production in a stimulated macrophage model.

-

Hypothesis 2: Modulation of Core Inflammatory Signaling Pathways: The anti-inflammatory effects of aminosalicylates are attributed to their ability to modulate critical signaling cascades. The most authoritative targets include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][5][8] We will investigate the 3-Isomer's ability to inhibit the activation and nuclear translocation of NF-κB.

-

Hypothesis 3: Cellular Cytotoxicity: A crucial component of any impurity profile is toxicological assessment. It is essential to determine if the 3-Isomer exhibits cytotoxicity, which would be a significant safety concern. This will be evaluated using a standard cell viability assay to establish a non-toxic concentration range for subsequent mechanistic studies.

Caption: Workflow for investigating NF-κB pathway modulation via Western Blot.

Section 4: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables. This allows for a direct comparison of the 3-Isomer's activity against the vehicle control and the active metabolite, 5-ASA.

Table 1: Hypothetical Summary of In Vitro Biological Activities

| Assay | Parameter | Vehicle Control | This compound (100 µM) | 5-ASA (100 µM) |

| Cytotoxicity | Cell Viability (%) | 100 ± 5% | 98 ± 4% | 99 ± 5% |

| IC₅₀ (µM) | >500 | >500 | >500 | |

| Anti-Inflammation | NO Production (% of LPS) | 100 ± 8% | Data to be generated | 45 ± 6% |

| (LPS-Stimulated) | TNF-α Release (% of LPS) | 100 ± 10% | Data to be generated | 52 ± 7% |

| NF-κB Signaling | p-IκBα Level (Fold Change) | 5.0 ± 0.5 | Data to be generated | 1.5 ± 0.3 |

| (TNF-α Stimulated) | Nuclear p65 (Fold Change) | 8.0 ± 0.7 | Data to be generated | 2.1 ± 0.4 |

Data are presented as mean ± SD. This table serves as a template for reporting experimental results.

Interpretation: The primary goal is to determine if the data generated for the "this compound" columns show statistically significant differences from the Vehicle Control and how they compare to the positive control, 5-ASA.

-

Inert Profile: If the 3-Isomer shows results similar to the Vehicle Control across all assays, it can be considered biologically inert at the tested concentrations.

-

Active Profile: If the 3-Isomer significantly reduces NO, TNF-α, and NF-κB activation markers to a degree comparable to 5-ASA, it possesses anti-inflammatory activity.

-

Toxic Profile: If the 3-Isomer shows a low IC₅₀ value, it is cytotoxic and warrants further toxicological investigation.

References

-

Balsalazide - PubChem

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

What is the mechanism of Balsalazide Disodium?

- Source: P

-

URL: [Link]

-

Balsalazide: Package Insert / Prescribing Inform

- Source: Drugs.com

-

URL: [Link]

-

Clinical Pharmacology of Balsalazide

- Source: aunsinc.com

-

URL: [Link]

-

Balsalazide - PubMed

- Source: PubMed, N

-

URL: [Link]

-

Clinical Pharmacology of Balsalazide - Biomedical Journal of Scientific & Technical Research

- Source: BJSTR Publishers

-

URL: [Link]

-

Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells

- Source: N

-

URL: [Link]

-

Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction

- Source: Pedi

-

URL: [Link]

-

Down-regulation of nuclear factor-kappa B (NF-kB) signaling by...

- Source: ResearchG

-

URL: [Link]

-

Balsalazide - Wikipedia

- Source: Wikipedia

-

URL: [Link]

-

Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed

- Source: PubMed, N

-

URL: [Link]

-

Pharmacology of Balsalazide (Colazil) ; Mechanism of action, Pharmacokinetics, Uses, Effects

- Source: YouTube

-

URL: [Link]

-

Synthesis of Balsalazide Sodium - Semantic Scholar

- Source: Semantic Scholar

-

URL: [Link]

-

Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activ

- Source: PubMed, N

-

URL: [Link]

-

Colazal Medical Review Part 3 - accessd

- Source: U.S.

-

URL: [Link]

-

Balsalazide: A novel 5-aminosalicylate prodrug for the treatment of active ulcer

- Source: Allied Academies

-

URL: [Link]

- Balsalazide Disodium Synthetic Routes Source: MedKoo Biosciences

-

Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcer

- Source: N

-

URL: [Link]

-

Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflamm

- Source: ResearchG

-

URL: [Link]

-

Balsalazide disodium for the treatment of ulcer

- Source: PubMed, N

-

URL: [Link]

Sources

- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Balsalazide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of Balsalazide 3-Isomer

This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of Balsalazide 3-Isomer, a known process impurity of the colon-targeted anti-inflammatory drug, balsalazide. As direct pharmacokinetic data for this specific isomer is not publicly available, this document serves as an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals. It outlines the rationale, methodologies, and critical considerations for a thorough preclinical investigation.

Introduction: The Rationale for Studying the this compound

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD). Its efficacy and safety profile are well-established. However, during the synthesis of balsalazide, process-related impurities can arise. One such impurity is the this compound, chemically identified as (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid.[1]

The presence of this isomer, even in trace amounts, necessitates a comprehensive pharmacokinetic evaluation for several key reasons:

-

Bioavailability and Systemic Exposure: It is crucial to determine if the 3-isomer is absorbed systemically and to what extent. Unintended systemic exposure of an uncharacterized molecule could lead to off-target effects and unforeseen toxicity.

-

Metabolic Fate: Understanding how and where the 3-isomer is metabolized is critical. Like the parent drug, it possesses an azo bond, suggesting it may also be a substrate for colonic bacterial azoreductases. However, the altered position of the azo linkage on the salicylic acid moiety could influence the rate and products of metabolism.

-

Potential for Local Activity and Toxicity: Investigating whether the 3-isomer releases 5-ASA in the colon is a primary objective. Furthermore, the generation of a novel carrier molecule upon azo bond cleavage requires toxicological assessment.

-

Regulatory Scrutiny: Regulatory agencies require a thorough characterization of any impurity present in a drug product above a certain threshold. A robust preclinical pharmacokinetic dataset is a cornerstone of this characterization.

This guide will delineate the essential preclinical in vivo and in vitro models and protocols to address these critical questions.

Preclinical Pharmacokinetic Models: A Multi-faceted Approach

A combination of in vivo and in vitro models is essential for a comprehensive understanding of the pharmacokinetic profile of the this compound.

In Vivo Models

The choice of animal model is critical and should ideally mimic the human gastrointestinal physiology as closely as possible, particularly concerning the gut microbiota.

-

Rodent Models (Rats and Mice): Rats are a common choice for initial pharmacokinetic screening due to their well-characterized physiology and the availability of surgical models. Mice, particularly transgenic models of colitis (e.g., IL-10 knockout mice), are invaluable for studying the pharmacokinetics in a disease state that reflects the intended patient population.[2]

-

Larger Animal Models (Pigs or Dogs): While more resource-intensive, larger animal models can provide data that is more readily extrapolated to humans due to similarities in gastrointestinal transit times and gut microbiota composition.

Table 1: Recommended In Vivo Preclinical Models

| Model | Species | Rationale | Key Endpoints |

| Normal Healthy Rodent | Sprague-Dawley Rat | Initial PK screening, dose-ranging, and mass balance studies. | Plasma and urine concentrations of the 3-isomer and its metabolites; fecal excretion. |

| Colitis Rodent Model | DSS-induced or TNBS-induced colitis in mice/rats | To assess pharmacokinetics in a disease state with compromised gut integrity.[2][3] | Comparison of PK parameters between healthy and colitic animals. |

| Germ-Free Rodent Model | Germ-free mice | To definitively assess the role of gut microbiota in the metabolism of the 3-isomer. | Comparison of metabolic profiles with conventional animals. |

In Vitro Models

In vitro models offer a controlled environment to investigate specific aspects of absorption and metabolism, providing mechanistic insights that complement in vivo data.

-

Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is the gold standard for predicting intestinal drug absorption.[4][5] It allows for the assessment of passive diffusion and active transport mechanisms.

-

Anaerobic Fecal Slurries: Incubation of the 3-isomer with fecal slurries from preclinical species and humans provides a direct assessment of its metabolism by the gut microbiota.

-

Liver Microsomes and S9 Fractions: These subcellular fractions are used to investigate the potential for hepatic metabolism of any systemically absorbed 3-isomer or its metabolites.

Experimental Protocols: A Step-by-Step Guide

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters, and urinary and fecal excretion of this compound and its potential metabolites.

Methodology:

-

Animal Acclimatization: House male Sprague-Dawley rats (n=5 per time point) in controlled conditions for at least one week prior to the study.

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. A control group should receive the vehicle.

-

Sample Collection:

-

Blood: Collect sparse blood samples (approx. 0.25 mL) from the tail vein into tubes containing an anticoagulant at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Urine and Feces: House a separate group of animals (n=3) in metabolic cages for the collection of urine and feces over 48 hours.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Homogenize fecal samples and extract the analytes.

-

-

Bioanalysis: Quantify the concentrations of this compound and its predicted metabolites (e.g., 5-ASA and the novel carrier molecule) in plasma, urine, and fecal extracts using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

Objective: To assess the potential for intestinal absorption of the this compound.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21 days to allow for differentiation into a polarized monolayer.

-

Transepithelial Electrical Resistance (TEER) Measurement: Confirm the integrity of the cell monolayer by measuring TEER.

-

Permeability Assay:

-

Add the this compound solution to the apical (AP) side of the monolayer.

-

At various time points, collect samples from the basolateral (BL) side.

-

In a separate experiment, add the compound to the BL side and sample from the AP side to assess efflux.

-

-

Bioanalysis: Quantify the concentration of the 3-isomer in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to predict the extent of intestinal absorption.

In Vitro Metabolism by Gut Microbiota

Objective: To determine if the this compound is metabolized by colonic bacteria.

Methodology:

-

Fecal Slurry Preparation: Prepare a fecal slurry from fresh fecal samples collected from rats or humans under anaerobic conditions.

-

Incubation: Incubate the this compound with the fecal slurry at 37°C in an anaerobic chamber.

-

Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Quench the reaction and extract the analytes.

-

Bioanalysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of metabolites.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data.

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria |

| Specificity and Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Within acceptable limits as defined by regulatory guidance. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Within ±15% of the nominal concentration. |

A validated LC-MS/MS method would be the preferred choice for the quantification of the this compound and its metabolites due to its high sensitivity and selectivity.[6][7][8]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and reporting.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters of Balsalazide and its 3-Isomer in Rats

| Parameter | Balsalazide | This compound |

| Cmax (ng/mL) | ~50 | To be determined |

| Tmax (hr) | ~4-6 | To be determined |

| AUC (ng*hr/mL) | ~300 | To be determined |

| Urinary Excretion (% of dose) | <1% | To be determined |

| Fecal Excretion (% of dose) | >90% | To be determined |

Diagrams:

Caption: Proposed metabolic activation of Balsalazide and its 3-Isomer.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of the this compound. By following the outlined methodologies, researchers can generate a comprehensive dataset to understand the absorption, distribution, metabolism, and excretion of this impurity. The findings from these studies will be instrumental in assessing its potential impact on the safety and efficacy of the balsalazide drug product and will be a critical component of any regulatory submission. Future studies should focus on the toxicological evaluation of the novel carrier molecule that may be formed upon the metabolism of the 3-isomer.

References

-

Scantox. (n.d.). Colitis Animal Models. Retrieved from [Link]

-

ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. Retrieved from [Link]

- Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4-001.

- Journal of Pharmaceutical and Biomedical Analysis. (2021).

-

Charles River Laboratories. (n.d.). Bioanalysis - Discovery, Nonclinical, and Clinical. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Balsalazide-Impurities. Retrieved from [Link]

-

JoVE. (2015). Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease. Retrieved from [Link]

-

PubMed. (2006). In vitro methods to study intestinal drug metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Gutsy Science: In vitro systems of the human intestine to model oral drug disposition. Retrieved from [Link]

-

PubMed. (2018). Preclinical models for colonic absorption, application to controlled release formulation development. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Animal models of ulcerative colitis and their application in drug research. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Intestinal Permeability (in vivo). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Investigating Gut Permeability in Animal Models of Disease. Retrieved from [Link]

-

PharmaLegacy. (n.d.). Colitis. Retrieved from [Link]

-

University of Alberta. (n.d.). Pharmaceutical approaches to colon targeted drug delivery systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scantox.com [scantox.com]

- 3. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 5. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Evaluation of Metabolic Stability of Balsalazide 3-Isomer in Human Liver Microsomes

For research, drug development, and scientific professionals.

Abstract

Balsalazide is a colon-targeting prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), primarily activated by bacterial azoreductases in the lower gut for the localized treatment of ulcerative colitis.[1][2][3][4][5] While its intended site of action is local, any systemic absorption of the parent drug or its related substances, such as the Balsalazide 3-isomer, necessitates a thorough evaluation of their metabolic fate in the liver. This guide provides a comprehensive, in-depth technical framework for assessing the metabolic stability of this compound using human liver microsomes (HLMs). We detail the scientific rationale, a step-by-step experimental protocol, analytical methodology, and data interpretation, offering a robust system for generating reliable in vitro clearance data critical for preclinical safety and pharmacokinetic assessment.

Introduction: The Rationale for Hepatic Stability Assessment

Balsalazide: A Colon-Targeted Prodrug

Balsalazide is ingeniously designed to remain intact through the upper gastrointestinal tract. Upon reaching the colon, the anaerobic environment rich in bacterial azoreductases cleaves the azo bond, releasing the therapeutically active 5-ASA and an inert carrier moiety, 4-aminobenzoyl-β-alanine.[1][2][3][6] This localized delivery mechanism maximizes efficacy at the site of inflammation while minimizing systemic side effects.[3][4]

The this compound: An Uncharacterized Entity

The "3-isomer" of Balsalazide refers to a positional isomer where the azo linkage to the salicylic acid moiety is at position 3, rather than the conventional position 5. The presence of such isomers, often arising as impurities during synthesis, requires careful characterization. Even if present in small quantities, their systemic absorption and subsequent metabolism could lead to the formation of unknown metabolites with distinct pharmacological or toxicological profiles.

Why Liver Microsomes?

The liver is the principal organ of drug metabolism.[7][8] Any fraction of the this compound absorbed into the bloodstream will undergo first-pass metabolism in the liver. Human liver microsomes are subcellular fractions of the endoplasmic reticulum, containing a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II).[8][9][10] Assessing the stability of a compound in this system is a standard, cost-effective, and high-throughput method to predict its in vivo hepatic clearance.[10][11][12]

Foundational Principles & Self-Validating Experimental Design

A robust metabolic stability assay is a self-validating system. Each component and control is chosen to ensure that the observed depletion of the test article is due to bona fide enzymatic activity.

The Core Reaction: Causality of Component Selection

The in vitro assay reconstitutes the essential elements of hepatic metabolism in a controlled environment.

-

Human Liver Microsomes (HLMs): The enzyme source. Pooled HLMs from multiple donors are recommended to average out inter-individual variability in enzyme expression.[13]

-

Phosphate Buffer (pH 7.4): Mimics physiological pH, ensuring optimal enzyme function.[13][14]

-

NADPH Regenerating System: This is the most critical component for Phase I metabolism.

-

Expertise & Experience: Simply adding NADPH is insufficient. Microsomal enzymes, particularly CYPs, rapidly consume NADPH.[15][16] A regenerating system provides a continuous supply, ensuring the reaction proceeds linearly over the time course. It typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase) that collectively reduce NADP+ back to NADPH.[14][17] This prevents cofactor depletion from becoming the rate-limiting step.

-

-

Cofactors for Phase II Metabolism (Optional but Recommended): To assess glucuronidation, the incubation can be supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA).[8][11][18] For sulfation, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) would be included.[19][20] The microsomal membrane can restrict UDPGA access to UGT enzymes; therefore, a pore-forming agent like alamethicin is often added to permeabilize the membrane and ensure maximal activity.[9]

The Trustworthiness Pillar: Mandatory Controls

Controls are non-negotiable for data integrity.

-

Time Zero (T0) Control: Samples are taken and immediately quenched at the start of the incubation. This establishes the 100% reference point for the initial concentration of the this compound.[21]

-

No-NADPH Control: The incubation is run without the NADPH regenerating system. Any compound loss in this control indicates chemical instability or metabolism by NADPH-independent enzymes.[8][21][22]

-

Heat-Inactivated Microsome Control: Microsomes are denatured by heating before the experiment. Compound loss here points to non-enzymatic degradation or chemical instability in the matrix.[21]

-

Positive Control: A compound with a known, well-characterized metabolic profile (e.g., Verapamil for high clearance, Diazepam for low clearance) is run in parallel.[7][10] This validates that the microsomal batch is enzymatically active and the assay is performing as expected.

Experimental Workflow & Visualization

The following diagram and protocol outline a robust workflow for determining the metabolic stability of the this compound.

Caption: Experimental workflow for the HLM stability assay.

Detailed Step-by-Step Protocol

1. Reagent Preparation: a. Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[13] b. Prepare a 1 mM stock solution of this compound in DMSO. c. Prepare the NADPH regenerating system solution (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer).[14] d. On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice.[21][23] Dilute the microsomes to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

2. Incubation: a. In microcentrifuge tubes, combine the phosphate buffer, the diluted HLM solution, and the this compound working solution to achieve final concentrations of 0.5 mg/mL HLM and 1 µM isomer.[8][13] b. Pre-incubate this mixture in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature. c. Initiate the metabolic reaction by adding the NADPH regenerating system solution.[9][21]

3. Sampling and Reaction Termination: a. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.[10][24] b. Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile. This organic solvent precipitates the microsomal proteins and stops all enzymatic activity.[12][13] The acetonitrile should contain a suitable internal standard (IS) for the LC-MS/MS analysis. c. Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

4. Sample Analysis: a. Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis. b. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the this compound.

| Parameter | Recommended Condition | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages population variability.[13] |

| Test Article Conc. | 1 µM | Low concentration, likely below the Michaelis-Menten constant (Km), ensuring first-order kinetics.[13] |

| Microsomal Protein Conc. | 0.5 mg/mL | Balances sufficient enzyme activity with minimizing non-specific binding.[8][24] |

| Cofactor | NADPH Regenerating System | Provides sustained cofactor supply for Phase I enzymes.[14][17] |

| Incubation Time | Up to 60 minutes | Allows for sufficient depletion of both stable and unstable compounds.[10][24] |

| Temperature | 37°C | Physiological temperature for optimal enzyme activity.[12][14] |

| Quenching Solution | Acetonitrile with Internal Standard | Efficiently stops the reaction and prepares the sample for LC-MS/MS analysis.[12][13] |

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[25][26]

-

Chromatography: A C18 reverse-phase column is typically used to separate the this compound from matrix components and potential metabolites.[26][27] A gradient elution with mobile phases consisting of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate, is employed.[26]

-

Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.[27]

Potential Metabolic Pathways & Visualization

While the primary metabolism of the parent drug Balsalazide is colonic azo-reduction, any systemically absorbed 3-isomer could undergo hepatic metabolism. Based on its structure, potential pathways in liver microsomes include:

-

Azo-Reduction: Although less efficient than in the anaerobic gut, some hepatic reductases, including certain CYP450s, can reduce azo bonds, especially under low oxygen conditions.[28][29][30] This would cleave the molecule into 3-aminosalicylic acid and the carrier moiety.

-

Oxidative Metabolism (CYP450): Hydroxylation of the aromatic rings is a common Phase I reaction.

-

Conjugation (UGTs): The phenolic hydroxyl group and the carboxylic acid groups are prime sites for glucuronidation (Phase II), a major pathway for increasing water solubility and facilitating excretion.[18]

Caption: Hypothetical metabolic pathways in liver microsomes.

Data Analysis and Interpretation

The goal is to determine the rate of disappearance of the parent compound.

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of the this compound remaining versus time.

-

Determine the Rate Constant (k): If the plot is linear, it indicates first-order kinetics. The slope of this line is the elimination rate constant, k (in min⁻¹).[14]

-

Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

-

Formula: t½ = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[31]

-

Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)

-

The resulting CLint value allows the compound to be categorized (e.g., low, intermediate, or high clearance), which is a critical parameter for predicting in vivo hepatic clearance and overall pharmacokinetic behavior.[31][32][33][34]

References

- Balsalazide Disodium Capsules USP - Boehringer Ingelheim.

- Balsalazide: Package Insert / Prescribing Inform

- Metabolic Stability Assays • WuXi AppTec Lab Testing Division.

- Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed.

- NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed.

- Role of electronic factors in binding and reduction of azo dyes by hep

- Human and Animal Liver Microsome Thawing and Incub

- metabolic stability in liver microsomes - Mercell.

- Metabolism of azo dyes: implication for detoxication and activ

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific.

- Microsomal Stability Assay - Cre

- Balsalazide - PubChem - NIH.

- Metabolic Stability Assay Services - BioIVT.

- What is the mechanism of Balsalazide Disodium?

- In vitro drug metabolism: for the selection of your lead compounds.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N

- Reduction of four bis‐azo dyes by pig liver microsomal fraction in anaerobic conditions - FLORE.

- Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r

- Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC - NIH.

- Pharmacology of Balsalazide (Colazil) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.

- Two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P-450. | Semantic Scholar.

- Protocol for the Human Liver Microsome Stability Assay - ResearchG

- Development of an in vitro metabolic hepatic clearance method - JRC Public

- Predicting Clearance in Humans

- Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - NIH.

- Microsomal Clearance/Stability Assay - Domainex.

- In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC - NIH.

- Studies on the Microsomal Mixed-Function Oxidase System: Mechanism of Action of Hepatic NADPH-cytochrome P-450 Reductase - PubMed.

- LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect - ResearchG

- Microsomal lipid peroxidation: the role of NADPH--cytochrome P450 reductase and ... - PubMed.

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

- Drug metabolism - Wikipedia.

- Metabolic Stability Assays - Merck Millipore.

- Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and - Semantic Scholar.

- Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcer

- Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed.

- Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC - NIH.

- High-Performance Liquid Chromatographic Assay of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and UDP-Glucuronic Acid (UDPGA)

- Clinical Pharmacology of Balsalazide.

- High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed.

- Uridine diphosphate glucuronic acid – Knowledge and References - Taylor & Francis.

- The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - Frontiers.

- High-Performance Liquid Chromatographic Assay of 3′Phosphoadenosine 5′-Phosphosulfate (PAPS) and UDP-Glucuronic Acid (UDPGA)

Sources

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. drugs.com [drugs.com]

- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 5. biomedres.us [biomedres.us]

- 6. m.youtube.com [m.youtube.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. mttlab.eu [mttlab.eu]

- 9. oyc.co.jp [oyc.co.jp]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bioivt.com [bioivt.com]

- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 13. mercell.com [mercell.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microsomal lipid peroxidation: the role of NADPH--cytochrome P450 reductase and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Performance Liquid Chromatographic Assay of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and UDP-Glucuronic Acid (UDPGA) in Cultured Hepatic Cell Extracts [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Role of electronic factors in binding and reduction of azo dyes by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Permeability of Balsalazide 3-Isomer

Abstract

The transition from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical and pharmacokinetic properties. Among these, aqueous solubility and intestinal permeability are paramount as they govern oral bioavailability. This guide provides a comprehensive technical overview of the methodologies used to characterize these essential properties for Balsalazide 3-Isomer, a positional isomer of the approved drug Balsalazide. As a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), Balsalazide's efficacy is tied to its targeted delivery to the colon.[1][2][3][4] Positional isomerism can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough investigation of the 3-isomer's properties a prerequisite for its development.[5][6][7] This document details the underlying principles and provides field-proven, step-by-step protocols for determining thermodynamic solubility via the shake-flask method and assessing permeability using the Caco-2 cell monolayer assay, the industry's gold standard. We further contextualize these data within the framework of the Biopharmaceutics Classification System (BCS), offering a predictive lens into the in vivo performance of this novel entity.

Introduction: The Significance of Positional Isomerism in a Colon-Targeted Prodrug

Balsalazide is an effective therapeutic for ulcerative colitis, a form of inflammatory bowel disease.[3][8] Its design as a prodrug is elegant: the active anti-inflammatory agent, 5-ASA, is linked to an inert carrier via an azo bond.[1][8] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by colonic bacteria, ensuring localized drug delivery.[1][8][9]

The subject of this guide, this compound (CAS 1242567-09-4), features the same constituent parts as Balsalazide but with a different substitution pattern on the salicylic acid ring.[10] While Balsalazide is 5-[(-4-[[(2-carboxyethyl)amino]carbonyl]phenyl)azo]-2-hydroxybenzoic acid, the 3-isomer possesses the azo linkage at the C3 position. This seemingly minor structural modification can induce significant changes in intermolecular forces, crystal lattice energy, and ionization potential (pKa), thereby altering its solubility and permeability.[7]

Understanding these properties is not merely an academic exercise. They are the foundational pillars of the Biopharmaceutics Classification System (BCS) , a framework established by regulatory bodies like the U.S. Food and Drug Administration (FDA) to predict a drug's in vivo performance from in vitro measurements.[11][12][13] The BCS categorizes drugs into four classes based on their solubility and permeability, which helps in guiding drug development and can support waivers for certain in vivo bioequivalence studies.[11][13][14][15][16]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

This guide provides the robust experimental frameworks necessary to classify this compound and predict its potential as a therapeutic agent.

Aqueous Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical parameter, as insufficient solubility can lead to poor absorption and erratic bioavailability.[17][18][19] The gold-standard approach for this measurement is the shake-flask method, which ensures that a true equilibrium is reached.[20][21]

Causality Behind Experimental Choices

-

pH Range Selection: A drug's solubility can be highly pH-dependent, especially for ionizable molecules like this compound, which contains multiple acidic functional groups. The FDA's BCS guidance mandates testing across a pH range of 1.2 to 6.8 to simulate the gastrointestinal transit.[12][16] We will use buffers simulating gastric (pH 1.2), duodenal (pH 4.5), and ileal (pH 6.8) conditions.

-

Temperature Control: Solubility is temperature-dependent. All experiments are conducted at 37 ± 1°C to mimic physiological conditions.[16]

-

Equilibration Time: Prodrugs and their isomers may have complex dissolution profiles. An extended incubation time (24-48 hours) is chosen to ensure the system reaches a true thermodynamic equilibrium, a cornerstone of the shake-flask method.[18][19]

-

Solid-State Analysis: The presence of excess solid compound is mandatory. Post-equilibration analysis of the solid phase (e.g., by XRPD) is a self-validating step to confirm that the compound has not changed its crystalline form during the experiment.

Detailed Experimental Protocol: Shake-Flask Solubility

-

Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) according to USP standards. Filter all buffers through a 0.45 µm filter.[17]

-

Compound Addition: Add an excess amount of this compound (e.g., 2-5 mg, ensuring solid remains visible) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer to triplicate vials for each pH condition.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37°C. Agitate for 24 to 48 hours. Visually confirm that excess solid remains.

-

Phase Separation: After incubation, allow the vials to stand briefly. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtrate as necessary with the appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve.[17][18]

-

pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for clear interpretation.

| pH Condition | Mean Solubility (mg/mL) | Standard Deviation | BCS Solubility Class |

| 1.2 (Simulated Gastric Fluid) | Hypothetical Value: 0.15 | ± 0.02 | Low |

| 4.5 (Simulated Duodenal Fluid) | Hypothetical Value: 1.50 | ± 0.11 | High |

| 6.8 (Simulated Ileal Fluid) | Hypothetical Value: 2.75 | ± 0.23 | High |

BCS High Solubility Criterion: A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[12][16] Assuming a hypothetical highest dose of 250 mg for the isomer, the dose/solubility volume at pH 1.2 would be 250 mg / 0.15 mg/mL = 1667 mL. Since this exceeds 250 mL, the compound would be classified as having low solubility despite its higher solubility at other pH values.

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

Intestinal permeability is a measure of a drug's ability to cross the gastrointestinal epithelium and enter systemic circulation. The Caco-2 cell line, derived from a human colon adenocarcinoma, is the regulatory-accepted in vitro model for this process.[22][23][24][25] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[24][25]

Causality Behind Experimental Choices

-

Bidirectional Transport: Assessing transport in both directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and vice versa (B→A)—is crucial.[23][26] This allows for the calculation of an efflux ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for active efflux transporters, which can limit oral absorption.[25]

-

Monolayer Integrity: The validity of the assay hinges on the integrity of the cell monolayer. This is a self-validating system. We measure Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A consistent, high TEER value confirms the tightness of the cellular junctions. Additionally, a low-permeability paracellular marker (e.g., Lucifer Yellow) is co-administered to quantify any leakage.[24]

-

Use of Controls: The protocol's trustworthiness is established by including high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in every assay.[25] These controls ensure the cell monolayer is functioning as expected and provide a benchmark for classifying the test compound.

Detailed Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21 days to allow for full differentiation and polarization.[24]

-

Monolayer Integrity Check: Prior to the experiment, measure the TEER of each well. Only inserts displaying TEER values within the laboratory's established range (e.g., >300 Ω·cm²) should be used.

-

Preparation of Dosing Solutions: Dissolve this compound and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4) to the final test concentration (e.g., 10 µM).

-

Transport Experiment (A→B):

-

Wash the monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both donor and receiver compartments.

-

-

Transport Experiment (B→A):

-

Perform the same procedure as above but add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

-

-

Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. This is essential for sensitivity and selectivity.

-

Post-Experiment Integrity Check: Re-measure TEER values and/or measure the flux of a co-dosed Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

Data Presentation and Interpretation

The primary output is the apparent permeability coefficient (Papp), calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor compartment.

The data are summarized in a table.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | BCS Permeability Class |

| This compound | Hypothetical: 0.8 | Hypothetical: 2.5 | 3.1 | Low |

| Propranolol (High Perm.) | 22.5 | 20.1 | 0.9 | High |

| Atenolol (Low Perm.) | 0.3 | 0.4 | 1.3 | Low |

| Lucifer Yellow (% Flux) | <1.0% | N/A | N/A | Integrity Marker |

BCS High Permeability Criterion: A compound is considered "highly permeable" when the extent of absorption in humans is determined to be ≥85%. In vitro, a Papp value comparable to or greater than that of a high-permeability reference compound (like propranolol or metoprolol) in a validated Caco-2 system is indicative of high permeability.[12][23] In this hypothetical case, the this compound's Papp (A→B) is much lower than Propranolol's, classifying it as having low permeability . The efflux ratio of 3.1 strongly suggests it is a substrate of an efflux transporter.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Conclusion: Synthesizing Data for a BCS Classification

Based on the hypothetical data generated through these robust, self-validating protocols, this compound would be classified as follows:

-

Solubility: Low (due to failing the dose/solubility volume criterion at pH 1.2).

-

Permeability: Low (due to low Papp value relative to the high-permeability control and evidence of active efflux).

This places this compound into BCS Class IV .

This classification has profound implications for its development. As a BCS Class IV compound, it is predicted to have low and variable oral absorption. While this would be a significant challenge for a systemically acting drug, for a colon-targeted prodrug like Balsalazide, low permeability and solubility in the upper GI tract could be advantageous, potentially enhancing the amount of intact prodrug that reaches the colon. However, the active efflux further complicates this picture and warrants more detailed investigation into the specific transporters involved. This initial characterization is a critical first step, providing the essential data needed to guide formulation strategies, design further preclinical studies, and ultimately determine the therapeutic potential of this compound.

References

-

FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

-

Patsnap. (2024). What is the mechanism of Balsalazide Disodium?. Patsnap Synapse. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

-

Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. [Link]

-

GlobalRx. (n.d.). Balsalazide Disodium 750mg Capsule: A Comprehensive Clinical Profile. [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

Sources

- 1. Articles [globalrx.com]

- 2. youtube.com [youtube.com]

- 3. Balsalazide Disodium, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 4. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Role of Geometric Isomers in Drug Metabolite Profiling [eureka.patsnap.com]

- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. scbt.com [scbt.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. fda.gov [fda.gov]

- 13. regulations.gov [regulations.gov]

- 14. FDA issues final guidance on BCS-based biowaivers [gabionline.net]

- 15. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. bioassaysys.com [bioassaysys.com]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Caco-2 Permeability | Evotec [evotec.com]

- 26. enamine.net [enamine.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Precise Quantification of Balsalazide and its 3-Isomer in Human Plasma

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Balsalazide and its process-related impurity, Balsalazide 3-Isomer, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, impurity profiling, and quality control of Balsalazide. The methodology outlined herein emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Isomer-Specific Quantification

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), primarily used in the treatment of inflammatory bowel disease.[1] It is specifically designed for targeted delivery of the active moiety to the colon. During the synthesis of Balsalazide, the formation of positional isomers, such as the 3-isomer, is a possibility.[2] The presence and quantity of such isomers are critical quality attributes of the drug substance, as their pharmacological and toxicological profiles may differ from the parent drug. Therefore, a highly selective and sensitive analytical method is imperative to distinguish and quantify Balsalazide from its 3-isomer in biological matrices to ensure accurate pharmacokinetic assessments and patient safety. This document provides a comprehensive protocol for this purpose, grounded in established bioanalytical method validation principles.[3][4]

Chemical and Physical Properties of Analytes

A thorough understanding of the physicochemical properties of Balsalazide and its 3-isomer is fundamental to developing a robust analytical method.

| Property | Balsalazide | This compound |

| Chemical Structure | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxybenzoic acid | (E)-3-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxybenzoic acid |

| Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₅N₃O₆ |

| Molecular Weight | 357.32 g/mol [1] | 357.32 g/mol [2] |

| CAS Number | 80573-04-2[1] | 1242567-09-4[2] |

| Solubility | The disodium salt is freely soluble in water and isotonic saline.[5][6] | Data not readily available, but expected to have similar solubility characteristics to Balsalazide. |

| Ionization | Expected to ionize well in positive electrospray ionization (ESI) mode to form a protonated molecule [M+H]⁺.[7] | Expected to ionize similarly to Balsalazide in positive ESI mode. |

Experimental Protocol: From Sample to Signal

This section details the step-by-step methodology for the quantification of Balsalazide and its 3-isomer in human plasma.

Materials and Reagents

-

Balsalazide reference standard (purity ≥98%)

-

This compound reference standard (purity ≥98%)

-

Balsalazide-d4 (or other suitable stable isotope-labeled internal standard)

-

Human plasma (K₂EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (HPLC grade)

Sample Preparation: A Liquid-Liquid Extraction Approach

Liquid-liquid extraction (LLE) is chosen for its ability to efficiently extract the analytes from the complex plasma matrix while minimizing interferences.[8]

Protocol:

-

Thaw frozen human plasma samples to room temperature.

-

Spike 200 µL of plasma with 20 µL of internal standard working solution.

-

Add 100 µL of 1% formic acid in water to acidify the plasma. This step is crucial for protonating the acidic analytes, enhancing their partitioning into the organic solvent.[8]

-

Add 1 mL of ethyl acetate to the plasma sample.

-

Vortex mix for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase (see section 3.3).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Isomer Separation

The chromatographic separation is critical for distinguishing between the two positional isomers. The following conditions are based on a proven stability-indicating method for Balsalazide and its related substances.[7]

| Parameter | Condition | Rationale |

| Column | Spherisorb ODS2 (250 x 4.6 mm, 5 µm) or equivalent C18 column | Provides good retention and resolution for aromatic acidic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and helps in peak shaping. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analytes. |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B | A gradient is employed to ensure adequate separation of the isomers and elution of any late-eluting matrix components. |

| Flow Rate | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 35°C | To ensure reproducible retention times.[7] |

| Injection Volume | 10 µL |

Mass Spectrometry: Detection and Quantification

The analysis will be performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

| Parameter | Condition | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Balsalazide and its isomers readily form protonated molecules [M+H]⁺.[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Source Temperature | 500°C | To aid in desolvation. |

| IonSpray Voltage | 5500 V | To generate a stable spray. |

MRM Transitions:

The following MRM transitions are proposed. The exact collision energies should be optimized by infusing a standard solution of each analyte and observing the fragmentation pattern to select the most intense and stable product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Balsalazide | 358.1 | To be determined | 100 | To be optimized |

| This compound | 358.1 | To be determined | 100 | To be optimized |

| Balsalazide-d4 (IS) | 362.1 | To be determined | 100 | To be optimized |

Note: The precursor ion for both Balsalazide and its 3-isomer is [M+H]⁺ with an m/z of 358.1. The fragmentation patterns are expected to be similar, with potential differences in the relative abundance of fragment ions. A key fragment is likely to result from the cleavage of the azo bond.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA to ensure its reliability.[3][4]

Validation Parameters

-

Specificity and Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and internal standard.

-

Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. A linear range of at least three orders of magnitude is desirable. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

-

Recovery: The efficiency of the LLE process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of the analytes in plasma must be assessed under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

-

Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

-

Post-Preparative Stability: In the autosampler.

-

Data Visualization and Workflow

Experimental Workflow Diagram

Caption: Experimental workflow from sample preparation to data analysis.

Method Validation Workflow Diagram

Caption: Workflow for the validation of the bioanalytical method.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a comprehensive framework for the accurate and precise quantification of Balsalazide and its 3-isomer in human plasma. By adhering to the principles of scientific integrity and thorough method validation, this protocol serves as a reliable tool for researchers and drug development professionals. The emphasis on the rationale behind each step empowers users to adapt and troubleshoot the method as needed for their specific applications.

References

-

Drugs.com. Balsalazide: Package Insert / Prescribing Information / MOA. [Link]

-

Organic Spectroscopy International. Balsalazide. [Link]

-

DrugFuture.com. Balsalazide. [Link]

-

Korea Science. Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. [Link]

-

U.S. Food and Drug Administration. Accessdata.fda.gov. [Link]

-

PubMed. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. [Link]

- Google Patents.

-

European Medicines Agency. Guideline on bioanalytical method validation. [Link]

-

PubMed. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. [Link]

-

PubMed Central. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

-

MDPI. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

-

European Medicines Agency. Guideline Bioanalytical method validation. [Link]

-

International Council for Harmonisation. Bioanalytical method validation and study sample analysis m10. [Link]

-

MDPI. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. [Link]

-

PubMed. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. [Link]

-

Biotage. Bioanalytical sample preparation. [Link]

-

International Journal of Pharmacy. rp-hplc method development and validation of balsalazide in bulk and capsule dosage form. [Link]

-

National Institutes of Health. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Size-Exclusion Chromatography–Electrospray-Ionization Mass Spectrometry To Characterize End Group and Chemical Distribution of Poly(lactide-co-glycolide) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]

- 6. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]

- 8. discovery.researcher.life [discovery.researcher.life]

Protocol for testing anti-inflammatory effects of Balsalazide 3-Isomer

Application Notes & Protocols

Topic: A Validated Protocol for Assessing the Anti-Inflammatory Efficacy of Balsalazide 3-Isomer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Balsalazide is a clinically approved prodrug designed for the targeted delivery of its active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon for the treatment of inflammatory bowel disease (IBD).[1][2] Its efficacy stems from the local action of 5-ASA, which modulates key inflammatory pathways within the colonic mucosa.[3][4] This application note presents a comprehensive, two-part protocol for the preclinical evaluation of a novel structural analog, "this compound." The objective is to provide researchers with a robust framework to characterize its anti-inflammatory properties, first through a detailed in vitro assessment using a macrophage-based model, followed by an in vivo efficacy study in a chemically-induced murine model of colitis. These protocols are designed to elucidate the compound's mechanism of action and establish its therapeutic potential relative to its parent compound.

Background: The Balsalazide Anti-Inflammatory Mechanism

Balsalazide is delivered intact to the large intestine, where resident bacterial azoreductases cleave its diazo bond, releasing equimolar amounts of 5-ASA and an inert carrier molecule.[3][5] The therapeutic effects are attributed to 5-ASA. While its complete mechanism is still under investigation, 5-ASA is known to exert its anti-inflammatory effects through several actions. It inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[4][6] Furthermore, evidence suggests that 5-ASA can interfere with the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).[5]

The following pathway illustrates the key targets for assessing the anti-inflammatory action of 5-ASA and its derivatives.

Caption: Proposed anti-inflammatory mechanism of 5-ASA derivatives.

Part 1: In Vitro Characterization of Anti-Inflammatory Activity

This section details the protocol for assessing the direct anti-inflammatory effects of this compound on cultured macrophages.

Objective: To quantify the ability of this compound to suppress the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.